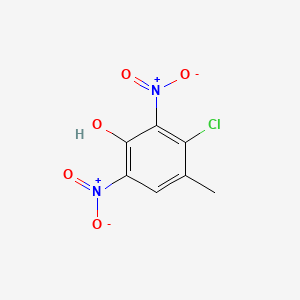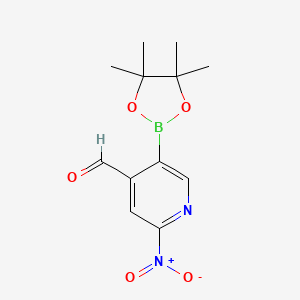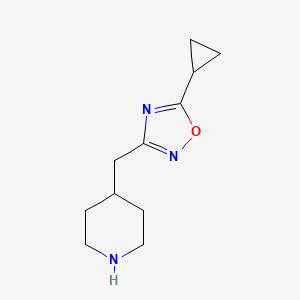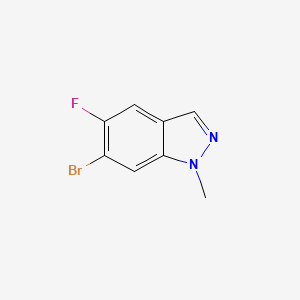
1-((5-(4,4,5,5-Tétraméthyl-1,3,2-dioxaborolan-2-yl)thiophène-2-yl)méthyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methyl)pyrrolidine” contains several functional groups. The 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl group is a boronic ester, which is often used in Suzuki-Miyaura cross-coupling reactions . The compound also contains a thiophene ring, which is a five-membered aromatic ring with a sulfur atom, and a pyrrolidine ring, which is a five-membered ring with a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. Unfortunately, without specific data or a crystal structure, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The boronic ester group in this compound is likely to be involved in its chemical reactions. Boronic esters are known to undergo Suzuki-Miyaura cross-coupling reactions with halogenated compounds in the presence of a palladium catalyst .Applications De Recherche Scientifique
Synthèse organique
Ce composé est un intermédiaire organique avec des groupes borate et sulfonamide, qui peut être synthétisé par des réactions nucléophiles et d'amidification {svg_1}. Il joue un rôle crucial dans la synthèse organique des médicaments {svg_2}.
Développement de médicaments
Les composés de l'acide boronique, comme celui-ci, sont généralement utilisés comme inhibiteurs enzymatiques ou médicaments ligands spécifiques {svg_3}. Ils ont une large gamme d'applications en pharmacie et en biologie {svg_4}.
Applications anticancéreuses
En plus de traiter les tumeurs et les infections microbiennes, les composés de l'acide boronique peuvent également être utilisés pour traiter les médicaments anticancéreux {svg_5}.
Sondes fluorescentes
Les composés de l'acide boronique peuvent également être utilisés comme sondes fluorescentes pour identifier le peroxyde d'hydrogène, les sucres, les ions cuivre et fluorure, et les catécholamines {svg_6}.
Supports de médicaments
Les liaisons d'ester boronique sont largement utilisées dans la construction de supports de médicaments sensibles aux stimuli en raison de leurs avantages de conditions de construction simples, de bonne biocompatibilité et de la capacité de répondre à divers changements microenvironnementaux tels que le pH, le glucose et l'ATP dans l'organisme {svg_7}.
Semi-conducteurs organiques
Les molécules à médiation thiophénique jouent un rôle important dans le développement des semi-conducteurs organiques {svg_8}.
Diodes électroluminescentes organiques (OLED)
Les dérivés du thiophène sont utilisés dans la fabrication de diodes électroluminescentes organiques (OLED) {svg_9}.
Inhibiteurs de corrosion
Les dérivés du thiophène sont utilisés en chimie industrielle et en science des matériaux comme inhibiteurs de corrosion {svg_10}.
Mécanisme D'action
Target of Action
Boronic esters, such as this compound, are often used in organic synthesis as reagents and catalysts . They are known to participate in Suzuki-Miyaura cross-coupling reactions , which are widely used in the formation of carbon-carbon bonds.
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the compound interacts with its targets through a process of oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from the palladium catalyst to form a new palladium-carbon bond. Transmetalation, on the other hand, involves the transfer of organic groups from boron to palladium .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. In the context of Suzuki-Miyaura cross-coupling reactions, the compound contributes to the formation of carbon-carbon bonds, which are fundamental in organic synthesis and biochemistry .
Pharmacokinetics
It’s worth noting that the compound is a solid at room temperature and soluble in organic solvents such as chloroform, ether, and dichloromethane . It’s also stable under normal conditions but may hydrolyze in a humid environment .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds, contributing to various biochemical processes.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound is stable under normal conditions but may hydrolyze in a humid environment . Additionally, the compound’s solubility in organic solvents can affect its bioavailability and efficacy .
Orientations Futures
The use of boronic esters in cross-coupling reactions is a well-established field in organic chemistry, and research is ongoing to develop new reactions and improve existing ones . This compound, with its combination of a boronic ester, a thiophene ring, and a pyrrolidine ring, could potentially be used in the synthesis of a variety of complex organic molecules.
Propriétés
IUPAC Name |
1-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]pyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BNO2S/c1-14(2)15(3,4)19-16(18-14)13-8-7-12(20-13)11-17-9-5-6-10-17/h7-8H,5-6,9-11H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOUUXTUYSWOCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)CN3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675331 |
Source


|
| Record name | 1-{[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl}pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1218790-45-4 |
Source


|
| Record name | 1-{[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl}pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


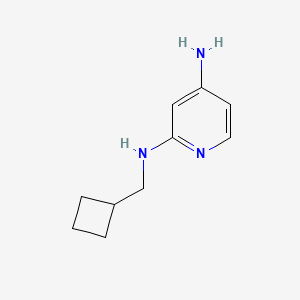
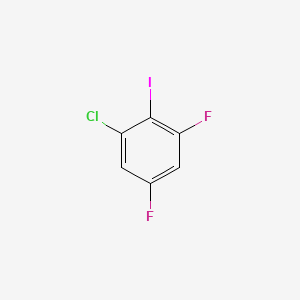
![Tert-butyl 4-(isoxazolo[5,4-c]pyridin-3-yl)piperidine-1-carboxylate](/img/structure/B597751.png)

![6-Phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B597754.png)
![Bicyclo[2.2.1]hepta-2,5-diene, 2-ethyl-7-methoxy-, syn- (9CI)](/img/no-structure.png)

